molecular formula C5HBrClNS B15045963 5-Bromo-2-chlorothiophene-3-carbonitrile

5-Bromo-2-chlorothiophene-3-carbonitrile

Cat. No.: B15045963
M. Wt: 222.49 g/mol
InChI Key: QETUHQSPGCCEAQ-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorothiophene-3-carbonitrile is a heterocyclic compound that contains both bromine and chlorine atoms attached to a thiophene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chlorothiophene-3-carbonitrile typically involves the halogenation of thiophene derivatives. One common method is the bromination of 2-chlorothiophene-3-carbonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chlorothiophene-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-chlorothiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chlorothiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chlorothiophene-3-carbonitrile is unique due to the presence of both bromine and chlorine atoms along with a nitrile group. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

Molecular Formula

C5HBrClNS

Molecular Weight

222.49 g/mol

IUPAC Name

5-bromo-2-chlorothiophene-3-carbonitrile

InChI

InChI=1S/C5HBrClNS/c6-4-1-3(2-8)5(7)9-4/h1H

InChI Key

QETUHQSPGCCEAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C#N)Cl)Br

Origin of Product

United States

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